Perflurohexane sulphonyl fluoride
Overview
Description
Perflurohexane sulphonyl fluoride is a highly fluorinated organic compound with the molecular formula C6F14O2S. It is known for its stability due to the strong carbon-fluorine bonds and is used in various industrial and laboratory applications . This compound is a clear liquid at room temperature and is moisture-sensitive .
Mechanism of Action
Target of Action
Perfluorinated compounds (pfcs) like this one are known to activate the nuclear receptor pparα .
Mode of Action
Pfcs are known to activate pparα . Other putative mechanisms for PFCs include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .
Biochemical Pathways
Pfcs are known to interfere with various biochemical pathways, including those involved in lipid metabolism, through their activation of pparα .
Pharmacokinetics
Pfcs are known to exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups .
Result of Action
Adverse effects associated with pfc exposure based on laboratory animal models include hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of perfluorohexanesulfonyl fluoride. For instance, the compound’s persistence in the environment can lead to ongoing exposure . More detailed data about its production levels, uses, and environmental fate are needed to fully understand these influences .
Biochemical Analysis
Biochemical Properties
Perfluorohexanesulphonyl fluoride has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonyl fluoride functional group imparts polarity, allowing it to interact with other polar compounds. Due to the strength of its carbon-fluorine bonds, perfluorohexanesulphonyl fluoride persists in the environment and in living organisms. In humans, it binds to blood albumin and is found in lower concentrations in the liver compared to longer-chain PFASs . This compound’s biochemical properties enable it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Perfluorohexanesulphonyl fluoride affects various types of cells and cellular processes. It can induce oxidative stress, organelle damage, and apoptosis in single cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to high concentrations of perfluorohexanesulphonyl fluoride can inhibit glycolysis and ATP production, leading to altered cellular energetics . These effects highlight the compound’s potential to disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of perfluorohexanesulphonyl fluoride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong carbon-fluorine bonds contribute to its stability and persistence, allowing it to bind with various proteins and enzymes. This binding can inhibit enzyme activity, disrupt cellular processes, and alter gene expression patterns . The exact molecular pathways and interactions are still being studied, but the compound’s impact on cellular function is evident.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorohexanesulphonyl fluoride can change over time. The compound’s stability and resistance to degradation mean that its effects can persist for extended periods. Studies have shown that perfluorohexanesulphonyl fluoride can accumulate in cells and tissues, leading to long-term effects on cellular function . These effects include sustained oxidative stress, organelle damage, and altered gene expression, which can impact cellular health over time.
Dosage Effects in Animal Models
The effects of perfluorohexanesulphonyl fluoride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, organelle damage, and apoptosis . Chronic exposure to high doses can lead to more severe effects, such as skeletal fluorosis and impaired organ function . These findings highlight the importance of understanding the dosage-dependent effects of perfluorohexanesulphonyl fluoride in animal models.
Metabolic Pathways
Perfluorohexanesulphonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s strong carbon-fluorine bonds make it resistant to metabolic degradation, allowing it to persist in the body. It can affect metabolic flux and metabolite levels, leading to altered cellular energetics and metabolic imbalances . Understanding the metabolic pathways of perfluorohexanesulphonyl fluoride is crucial for assessing its long-term impact on health.
Transport and Distribution
Perfluorohexanesulphonyl fluoride is transported and distributed within cells and tissues through various mechanisms. It can bind to transporters and binding proteins, influencing its localization and accumulation. The compound’s hydrophobic and lipophobic properties allow it to interact with cell membranes and other cellular structures, affecting its distribution within the body . These interactions play a crucial role in determining the compound’s bioavailability and potential toxicity.
Subcellular Localization
The subcellular localization of perfluorohexanesulphonyl fluoride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in different subcellular locations can impact its activity and function, leading to various cellular effects. Understanding the subcellular localization of perfluorohexanesulphonyl fluoride is essential for elucidating its mechanism of action and potential health risks.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perflurohexane sulphonyl fluoride can be synthesized through several methods. One common method involves the electrochemical fluorination (ECF) of alkanesulfonyl halides in hydrogen fluoride . Another method includes the synthesis of hexafluoropropane-2-β-sultone from sulfuric anhydride and perfluoropropene, followed by hydrolysis and fluorination with elemental fluorine . Additionally, a one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions has been developed .
Industrial Production Methods
Industrial production of perfluorohexanesulphonyl fluoride typically involves large-scale electrochemical fluorination processes. These processes are designed to handle the high reactivity and corrosiveness of the intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
Perflurohexane sulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common Reagents and Conditions
Common reagents used in reactions with perfluorohexanesulphonyl fluoride include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of catalysts or phase transfer agents .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
Perflurohexane sulphonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonyl fluoride (PFOSF): Similar in structure but with a longer carbon chain, PFOSF is used in similar applications but has different environmental and health impacts.
Perfluorobutanesulfonyl fluoride (PFBSF): With a shorter carbon chain, PFBSF is less persistent in the environment and is considered a safer alternative in some applications.
Uniqueness
Perflurohexane sulphonyl fluoride is unique due to its balance of stability and reactivity. Its intermediate chain length provides a good compromise between the high stability of longer-chain perfluorinated compounds and the lower environmental persistence of shorter-chain compounds .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJWNJDPDJOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2F, C6F14O2S | |
Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059973 | |
Record name | Perfluorohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-50-7 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexanesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the estimated global emissions of PFHxS and how do they compare to other perfluoroalkanesulfonic acids (PFSAs)?
A1: Research suggests that between 1958 and 2015, the total global emissions of PFHxS ranged from 120 to 1022 metric tons. [] This study focused on C4-C10 PFSAs, including PFHxS and perfluorodecanesulfonic acid (PFDS), to complement existing research that primarily centered on perfluorooctanesulfonyl fluoride (POSF) and its derivatives. The estimated emissions for PFDS during the same period were significantly lower, ranging from 38 to 378 metric tons. [] This highlights the importance of investigating the life cycle and emissions of various PFSAs beyond the more commonly studied POSF derivatives.
Q2: How do the properties of polymers differ when incorporating shorter perfluoroalkyl groups like those found in PFHxSF derivatives?
A2: Researchers are actively exploring the synthesis and properties of novel fluorinated polymers containing shorter perfluoroalkyl groups. [] One study focused on synthesizing fluorinated acrylate monomers using both perfluorobutanesulfonyl fluoride and PFHxSF as starting materials. [] By reacting these compounds with methylamine, followed by alkylation and esterification reactions, researchers successfully produced novel fluorinated acrylate monomers. [] These monomers were then copolymerized with butyl methacrylate to investigate their reactivity ratios and the surface wetting properties of the resulting polymers. [] This research highlights the ongoing interest in understanding how modifying the length of the perfluoroalkyl chain can impact the properties and potential applications of these fluorinated polymers.
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